

Fosmidomycin vs. FR900098: Efficacy and Property Comparison

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Compound Focus: Fosmidomycin

CAS No.: 66508-53-0

Cat. No.: S600730

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Feature	Fosmidomycin	FR900098
Chemical Structure	3-(N-formyl-N-hydroxyamino)propylphosphonate [1]	3-(N-acetyl-N-hydroxyamino)propylphosphonate (N-acetyl derivative) [2] [1]
Molecular Target	Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR) [3] [1]	Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDXR) [3] [4]
Target Pathway	Non-mevalonate (MEP) pathway of isoprenoid biosynthesis [3] [4]	Non-mevalonate (MEP) pathway of isoprenoid biosynthesis [3] [4]
In Vitro Antiplasmodial Activity (P. falciparum)	IC ₅₀ ~ 0.81 μM [4] [5]	Approximately twice as active as fosmidomycin in vitro [2]
In Vivo Efficacy (Mouse Model)	Cured mice infected with P. vinckei [1]	Greater potency than fosmidomycin in a mouse model [2]
Enzyme Inhibition (Recombinant PfDXR)	Potent inhibitor [1]	Potent inhibitor; Ki = 48 nM (against T. gondii DXR) [4]

Feature	Fosmidomycin	FR900098
Key Limitation	Unfavorable pharmacokinetics (poor membrane permeability, short half-life) [4] [5]	Unfavorable pharmacokinetics (poor membrane permeability, short half-life) [4] [5]
Prodrug Development	Subject of extensive prodrug and analog research (e.g., "MEPicides") [3]	Its prodrugs have shown improved in vitro and in vivo antiplasmodial activity [2]
Clinical Status	Under clinical development (e.g., Fos-Clin-Art combination) [3]	Has not entered clinical trials, despite greater potency [3]

Experimental Data and Methodologies

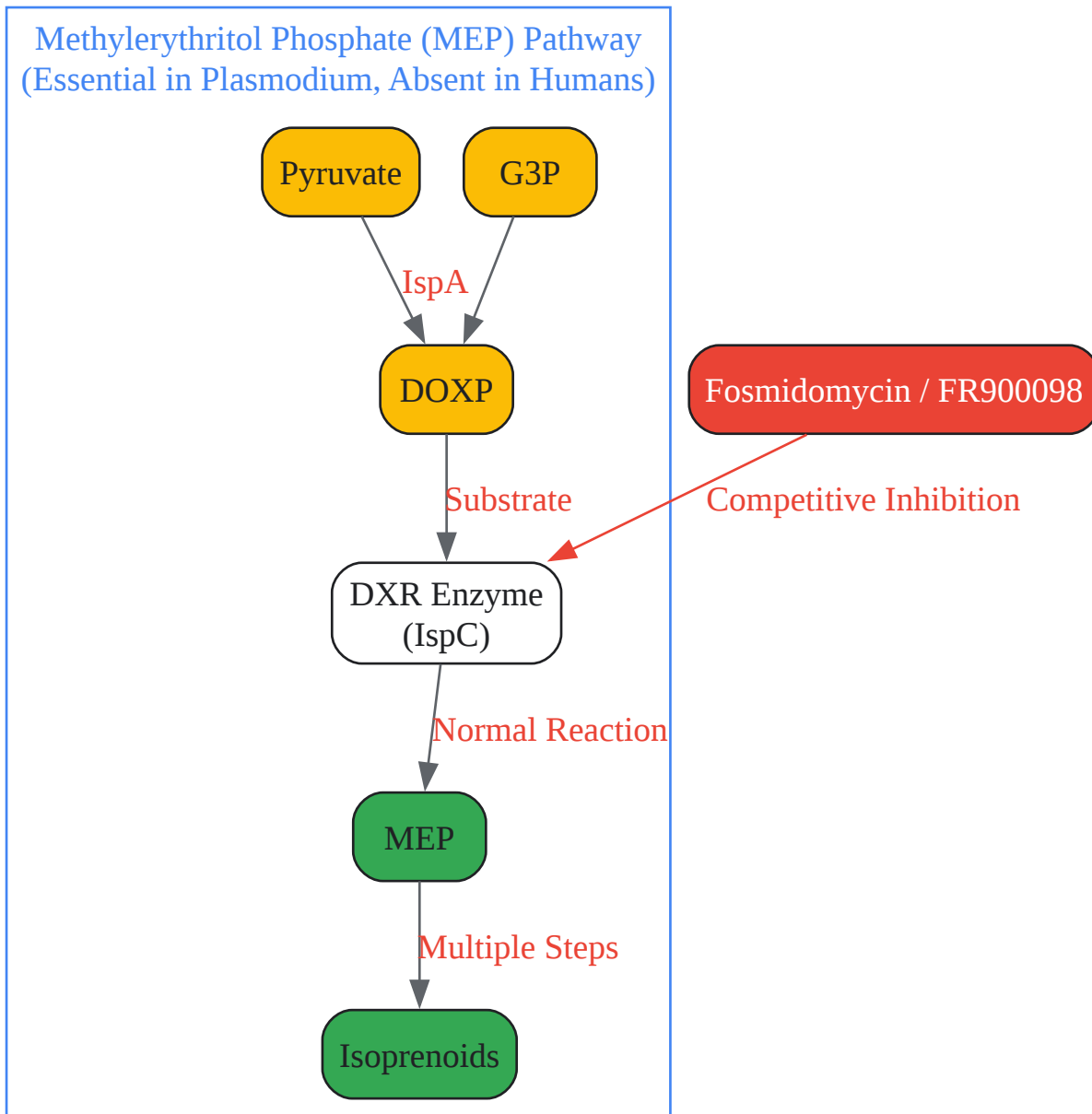
The comparative data for these compounds are generated through standardized biochemical and cellular assays.

- **In Vitro Antiplasmodial Activity Assay:** This test determines the compound's concentration required to kill 50% of *Plasmodium falciparum* parasites (IC_{50}) in culture. FR900098 consistently shows about **twofold greater potency** than **fosmidomycin** in these assays [2].
- **Enzyme Inhibition Assay:** This measures a compound's ability to inhibit the purified DXR enzyme. The inhibition constant (K_i) for FR900098 against *Toxoplasma gondii* DXR was found to be **48 nM**, which is more potent than **fosmidomycin** ($K_i = 90$ nM), suggesting a tighter binding affinity [4].
- **In Vivo Efficacy Studies:** Experiments in mouse models, such as those infected with *P. vinckei*, have demonstrated that both compounds can cure the infection. Research indicates that FR900098 exhibits **greater potency** in these live animal models [2].

Mechanism of Action and Target Pathway

Fosmidomycin and FR900098 are structural analogs of the native substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP). They act as potent inhibitors of DXR, the second enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the malaria parasite's production of isoprenoid precursors but is absent in humans, making it an attractive drug target [3] [4] [1].

The following diagram illustrates the targeted pathway and the inhibitors' mechanism:



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Research Status and Future Directions

- **Clinical Development of Fosmidomycin:** While FR900098 is more potent, **fosmidomycin** has advanced further in development. Deutsche Malaria GmbH is currently progressing a **triple therapy combining fosmidomycin, clindamycin, and artesunate (Fos-Clin-Art)** through clinical trials for malaria treatment and prophylaxis [3]. Recent studies also show that more frequent dosing of **fosmidomycin** with clindamycin can maximize parasite inhibition [6].

- **Addressing Limitations:** The primary shortcoming of both drugs is their **high polarity, which leads to poor membrane permeability and unfavorable pharmacokinetics** [4] [5]. Current research is heavily focused on developing **lipophilic prodrugs** to improve oral bioavailability and cellular uptake. Prodrugs of FR900098 have already demonstrated significantly enhanced antiparasmodial activity in pre-clinical models [2].

In summary, while FR900098 holds promise as a more potent inhibitor, **fosmidomycin** currently has more advanced clinical development. Research for both compounds is actively focused on overcoming pharmacokinetic challenges through novel prodrug strategies.

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References

1. Molecular basis of fosmidomycin's action on the human ... [nature.com]
2. Synthesis and Antiplasmodial Activity of Novel ... [mdpi.com]
3. Recent advances in natural and synthetic phosphonate ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Over 40 Years of Fosmidomycin Drug Research [pmc.ncbi.nlm.nih.gov]
5. Over 40 Years of Fosmidomycin Drug Research [mdpi.com]
6. Modified dosing schedule efficacy of fosmidomycin and ... [sciencedirect.com]

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